molecular formula C10H11N3O2 B15324182 5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione CAS No. 916210-72-5

5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione

Cat. No.: B15324182
CAS No.: 916210-72-5
M. Wt: 205.21 g/mol
InChI Key: BKCVAYFENYDHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione is a heterocyclic compound that contains both an imidazolidinedione ring and an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione typically involves the cyclization of amido-nitriles. One common method involves the reaction of 4-(aminomethyl)benzonitrile with urea under acidic conditions to form the imidazolidinedione ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can convert the imidazolidinedione ring to imidazolidine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinediones and imidazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione is unique due to its imidazolidinedione ring, which imparts specific chemical and biological properties

Properties

CAS No.

916210-72-5

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H11N3O2/c11-5-6-1-3-7(4-2-6)8-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15)

InChI Key

BKCVAYFENYDHPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2C(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.